molecular formula C10H8N4O2 B1201603 5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione CAS No. 80708-30-1

5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B1201603
CAS No.: 80708-30-1
M. Wt: 216.2 g/mol
InChI Key: ZUVSEHTWVYMKNE-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione involves its ability to intercalate DNA, thereby disrupting the replication process in cancer cells. This compound has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating pro-survival proteins like Bcl-2 . These molecular interactions lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This unique structural feature may enhance its potency and selectivity in various applications .

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-13-6-4-2-3-5-7(6)14-8(9(13)15)11-12-10(14)16/h2-5H,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVSEHTWVYMKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C(=NNC3=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230515
Record name Rhc 2851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80708-30-1
Record name Rhc 2851
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080708301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhc 2851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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